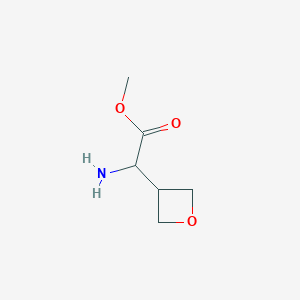

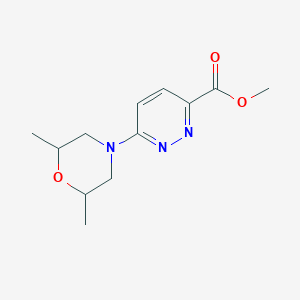

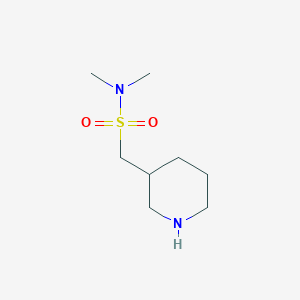

![molecular formula C15H20N2O2 B1424480 N-Cbz-3-Amino-8-azabicyclo[3.2.1]octane CAS No. 1159825-47-4](/img/structure/B1424480.png)

N-Cbz-3-Amino-8-azabicyclo[3.2.1]octane

Overview

Description

“N-Cbz-3-Amino-8-azabicyclo[3.2.1]octane” is a chemical compound with the CAS Number: 1159825-47-4 . It has a molecular weight of 260.34 and its linear formula is C15H20N2O2 . It is typically stored at temperatures between 2-8°C . The physical form of this compound ranges from colorless to yellow sticky oil to solid .

Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The synthesis of this structure has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Alternatively, there are methodologies where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C15H20N2O2 . The 8-azabicyclo[3.2.1]octane scaffold is a key component of this molecule .Chemical Reactions Analysis

The chemical reactions involving “this compound” are primarily focused on the construction of the 8-azabicyclo[3.2.1]octane scaffold . This process involves the enantioselective construction of an acyclic starting material, followed by a stereocontrolled formation of the bicyclic scaffold .Physical And Chemical Properties Analysis

“this compound” is a colorless to yellow sticky oil to solid . It has a molecular weight of 260.34 and its linear formula is C15H20N2O2 . It is typically stored at temperatures between 2-8°C .Scientific Research Applications

Asymmetric Synthesis of Dipeptide β-Turn Mimetics:

- N-Cbz-3-Amino-8-azabicyclo[3.2.1]octane amino acids are crucial in creating rigid dipeptide β-turn mimetics, which have significant applications in drug discovery. A major challenge in this field is the lack of efficient methods for synthesizing these compounds. Researchers have reported an efficient approach for the enantiopure synthesis of such compounds, highlighting their potential in practical applications (Wang, Xiong, & Hruby, 2001).

Stereocontrolled Synthesis of Stereoisomers:

- The synthesis of stereopure N-Cbz-amino azabicyclo[4.3.0]nonane carboxylic acid esters, which are key intermediates in the production of this type of compound, has been accomplished. This research is significant in understanding the different stereochemical configurations of these compounds (Mulzer, Schülzchen, & Bats, 2000).

Enantiospecific Synthesis:

- The compound has been used in the enantiospecific synthesis of 3-aza-6,8-dioxa-bicyclo[3.2.1]octane carboxylic acids from erythrose. This novel methodology utilizes 2,3-O-isopropylidene-erythrose instead of meso-tartaric acid derivative, allowing for an enantiospecific synthesis, which is crucial for the production of enantiopure amino acids (Trabocchi et al., 2003).

Synthesis of Alpha,gamma-diamino Acids:

- The compound is integral in synthesizing new diastereomeric 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids. These acids, characterized by alpha,alpha-disubstitution, are considered both alpha,gamma- and alpha,delta-diamino acids. This research provides a fast access to optically pure amino acids with structural constraints (Caputo et al., 2006).

Synthesis of Quinolone Antibacterials:

- In the context of antibacterial agents, 3-amino-8-azabicyclo[3.2.1]octanes were prepared and evaluated for their activity against various Gram-negative and Gram-positive organisms. These studies are crucial for understanding the role of such compounds in developing new antibacterial drugs (Kiely et al., 1991).

Safety and Hazards

Mechanism of Action

Target of Action

The “N-Cbz-3-Amino-8-azabicyclo[3.2.1]octane” compound belongs to the family of azabicyclo octanes . Compounds in this family are often used in the synthesis of tropane alkaloids , which are known to interact with various targets in the nervous system, such as neurotransmitter receptors and transporters .

Result of Action

The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Given its structural similarity to tropane alkaloids, it might have effects on nerve signal transmission .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For “this compound”, it is known to be stable at temperatures between 2-8°C .

properties

IUPAC Name |

benzyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c16-12-8-13-6-7-14(9-12)17(13)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXKRTUSJPSARB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1424399.png)

![5-(5-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)pyrazin-2-amine](/img/structure/B1424401.png)

![N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B1424404.png)

![Spiro[3.5]nonan-7-ylmethanol](/img/structure/B1424419.png)